molecular formula C11H15ClN2O2S2 B4229575 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione

3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione

Cat. No. B4229575
M. Wt: 306.8 g/mol
InChI Key: YICQURMGNGIBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione, also known as TAT2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TAT2 is a derivative of the naturally occurring amino acid proline and has been found to exhibit a variety of biochemical and physiological effects. In We will also discuss future directions for research on TAT2.

Mechanism of Action

The exact mechanism of action of 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the selective binding of 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione to specific proteins. 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to be able to bind to a variety of proteins, including membrane proteins, and this binding is thought to be responsible for many of the biochemical and physiological effects of 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been found to exhibit a variety of biochemical and physiological effects. For example, 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to be able to inhibit the activity of certain enzymes, including proteases and phosphatases. 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been found to be able to modulate the activity of ion channels, which are involved in a variety of physiological processes, including muscle contraction and nerve signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione for lab experiments is its ability to selectively bind to specific proteins. This allows researchers to study the interactions between these proteins in detail, which can provide valuable insights into the structure and function of these proteins. However, there are also some limitations to the use of 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in lab experiments. For example, 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione can be difficult to synthesize, which can limit its availability for research. Additionally, 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione may not be suitable for all types of experiments, and its effects may be difficult to interpret in some cases.

Future Directions

There are many potential future directions for research on 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione. One area of research that is particularly promising is the development of new synthetic methods for 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione. This could help to make 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione more widely available for research and could also lead to the development of new derivatives of 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione with different properties. Another area of research that is promising is the development of new applications for 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in scientific research. For example, 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione could potentially be used as a tool for studying the interactions between proteins involved in disease processes, which could help to identify new targets for drug development.

Scientific Research Applications

3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been found to exhibit a variety of potential applications in scientific research. One of the most promising applications of 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is as a tool for studying protein-protein interactions. 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been shown to be able to selectively bind to specific proteins, allowing researchers to study the interactions between these proteins in detail. 3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has also been used as a tool for studying the structure and function of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.

properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2.ClH/c12-3-5-17-9-6-10(14)13(11(9)15)7-8-2-1-4-16-8;/h1-2,4,9H,3,5-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICQURMGNGIBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CS2)SCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Reactant of Route 2
3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Reactant of Route 3
3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Reactant of Route 4
3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Reactant of Route 6
3-[(2-aminoethyl)thio]-1-(2-thienylmethyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.